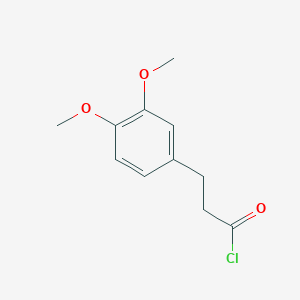
3-(3,4-Dimethoxyphenyl)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethoxyphenyl)propanoyl chloride is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Activities : 3-(3,4-Dimethoxyphenyl)propanoyl chloride is used in synthesizing phenol derivatives with significant antioxidant activities. These compounds have been found to exhibit potent inhibitory effects against enzymes like AChE, hCA I, hCA II, and BChE, indicating their potential therapeutic applications (Artunç et al., 2020).
Synthesis of Benzazepines : It serves as a precursor in the synthesis of benzazepines, a class of heterocyclic compounds. This process involves N-acylation with aralkanecarboxylic acid chlorides and further chemical reactions to produce 1-aralkyl-dihydro-2-benzazepines (Berney & Jauner, 1976).
Natural Ester Synthesis : It is instrumental in synthesizing natural ester sintenin and its synthetic analogues. These compounds demonstrate moderate inhibitory effects on various human tumor cell lines, indicating potential in cancer research (Hu et al., 2005).
Optical Purity Studies : Studies on the optical purity of related compounds, such as (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, have been conducted. These studies focus on the stereochemical aspects and catalysis for asymmetric hydrogenation (O'reilly et al., 1990).
Synthesis of Fluorescent Compounds : This compound is utilized in the synthesis of fluorescent oxazole derivatives. These compounds show high fluorescence quantum yields, which can be significant in analytical chemistry and materials science (Tang & Verkade, 1996).
Preparation of Propionic Acid Derivatives : The compound is used for synthesizing derivatives of 3-(3,4-dimethoxyphenyl)propionic acid. These derivatives have been studied for their biological activities, including effects on roosters in meat production and potential anthelmintic properties (Nováček et al., 1990).
Antibacterial Activity Research : New derivatives of 2-propenoylamide and 2-thiol propenoate synthesized from this compound have been studied for their antibacterial activities (El‐Ziaty & Shiba, 2007).
NMR Spectroscopy and X-ray Crystallography : Investigation of inclusion compounds of related derivatives with chloroform using NMR spectroscopy and X-ray crystallography has provided insights into crystal forms and molecular structures (Bardet et al., 1999).
CNS Depressant Studies : Although not directly related to this compound, studies on related compounds like 1-(3,4-dimethoxyphenyl)-2-propanol have revealed CNS depressant properties in animals, indicating potential neurological applications (Barfknecht et al., 1970).
Study of Free Radical Processes : Research on 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, a related compound, has contributed to understanding the formation of certain diarylethanes through free-radical processes, highlighting its importance in organic synthesis (Bansal et al., 1983).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCHFQLAEJRLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2736898.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)
![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2736902.png)
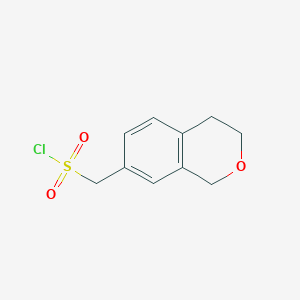
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2736906.png)
![2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2736907.png)
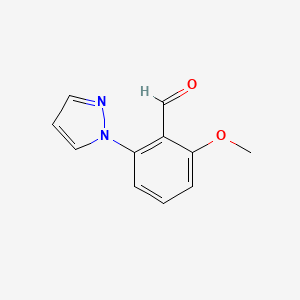
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/no-structure.png)
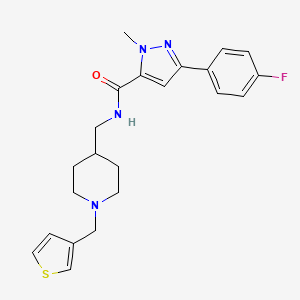
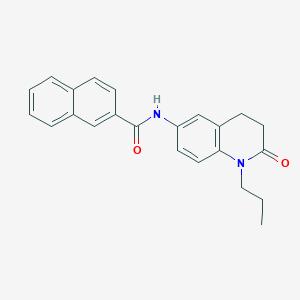
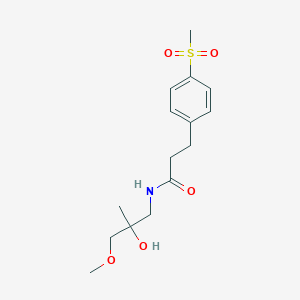
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2736917.png)

